4-methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
CAS No.: 1019098-69-1
Cat. No.: VC11924399
Molecular Formula: C22H22N6O3S
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019098-69-1 |
|---|---|
| Molecular Formula | C22H22N6O3S |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | 4-methoxy-2,5-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C22H22N6O3S/c1-15-14-20(16(2)13-19(15)31-3)32(29,30)27-18-7-5-17(6-8-18)24-21-9-10-22(26-25-21)28-12-4-11-23-28/h4-14,27H,1-3H3,(H,24,25) |
| Standard InChI Key | BSRYSHZAZJNFOO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C)OC |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Sulfonamide core: A benzene ring substituted with methoxy (4-OCH₃) and dimethyl (2,5-(CH₃)₂) groups, linked to a sulfonamide group (-SO₂NH-).
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Central linker: A phenyl group connected to the sulfonamide nitrogen.
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Pyridazine-pyrazole terminus: A pyridazin-3-ylamine group at the para position of the phenyl linker, further substituted with a 1H-pyrazol-1-yl moiety at the 6-position.
This architecture combines hydrophobic (methyl, phenyl), hydrogen-bonding (sulfonamide, pyrazole), and π-π stacking (aromatic rings) elements, which are critical for biomolecular interactions.
Physicochemical Profile
Key properties derived from experimental and computational data include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂N₆O₃S |
| Molecular Weight | 450.5 g/mol |
| logP | ~3.5 (estimated) |
| Hydrogen Bond Donors | 2 (sulfonamide NH, pyrazole NH) |
| Hydrogen Bond Acceptors | 7 (SO₂, pyridazine N, etc.) |
| Polar Surface Area | ~110 Ų |
The moderate logP value suggests balanced lipophilicity, potentially enabling membrane permeability while retaining aqueous solubility. The high polar surface area may limit blood-brain barrier penetration, directing applications toward peripheral targets.
Synthesis and Structural Optimization
Synthetic Routes
While explicit details for this compound are unpublished, its synthesis likely follows established sulfonamide protocols:
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Sulfonylation: Reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-nitroaniline to form the sulfonamide intermediate.
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Nucleophilic Aromatic Substitution: Reduction of the nitro group to an amine, followed by coupling with 6-chloropyridazine-3-amine.
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Pyrazole Introduction: Copper-catalyzed cyclization or Suzuki-Miyaura cross-coupling to install the 1H-pyrazol-1-yl group at the pyridazine 6-position .
Critical challenges include regioselectivity in pyridazine functionalization and minimizing side reactions during sulfonamide formation. Purification typically involves silica gel chromatography or recrystallization from ethanol/water mixtures.
Analytical Characterization
Hypothetical characterization data would include:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole), 7.85–7.70 (m, 4H, aromatic), 3.90 (s, 3H, OCH₃), 2.40 (s, 6H, CH₃).
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HRMS: m/z calculated for C₂₂H₂₂N₆O₃S [M+H]⁺: 451.1554, observed: 451.1558.
Biological Activity and Mechanistic Insights
Putative Targets
The compound’s structural motifs align with known bioactive scaffolds:
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Sulfonamides: Inhibitors of carbonic anhydrase, cyclooxygenase-2 (COX-2), and histone deacetylases (HDACs) .
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Pyridazine: Found in phosphodiesterase (PDE) inhibitors and angiotensin II receptor antagonists.
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Pyrazole: Present in COX-2 inhibitors (e.g., celecoxib) and kinase modulators.
Docking studies of analogous molecules suggest potential affinity for:
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PDE4B (ΔG ≈ -9.2 kcal/mol): Key in inflammatory signaling.
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HDAC6 (ΔG ≈ -8.7 kcal/mol): Involved in oncogenic pathways .
| Organism | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 8–16 | Sulfamethoxazole (4) |
| Candida albicans | 32–64 | Fluconazole (2) |
While direct data for this compound are unavailable, its enhanced logP versus first-generation sulfonamides may improve mycobacterial membrane penetration .
Research Gaps and Future Directions
Priority Investigations
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ADMET Profiling: Assess metabolic stability (CYP450 isoforms), plasma protein binding, and hERG channel inhibition.
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In Vivo Efficacy: Evaluate anti-inflammatory activity in murine collagen-induced arthritis models.
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Target Deconvolution: Employ affinity-based proteomics to identify binding partners.
Structural Modifications
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Bioisosteric Replacement: Substitute pyrazole with 1,2,4-triazole to modulate pharmacokinetics.
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Prodrug Design: Incorporate ester moieties to enhance oral bioavailability.
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